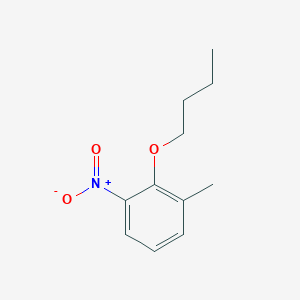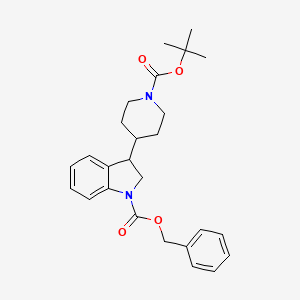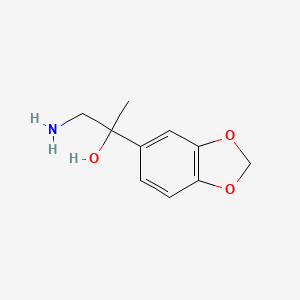
1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol
説明
“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a chemical compound. It is a metabolite of MDMA . It is an entactogen, a synthetic amphetamine derivative with stimulant and hallucinogenic properties .
Molecular Structure Analysis
The molecular formula of “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is C10H13NO3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” are not fully detailed in the available resources. The molecular formula is C10H13NO3 , and the average mass is 180.201 Da .科学的研究の応用
Molecular and Electronic Structures
- The molecular structures of related compounds, including those with 1,3-benzodioxol-5-yl moieties, show polarized molecular-electronic configurations and form various types of hydrogen bonds, such as N-H...O and C-H...π(arene) hydrogen bonds, contributing to their supramolecular aggregation properties (Low et al., 2004).
Supramolecular Structures
- 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol derivatives demonstrate interesting supramolecular structures through hydrogen bonding and π-π stacking interactions, contributing to their physical and chemical properties (Low et al., 2002).
Inhibitive Performance on Carbon Steel Corrosion
- Some derivatives of 1,3-diamino-propan-2-ol, related to 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol, have been synthesized and shown to inhibit carbon steel corrosion effectively, suggesting their potential application in corrosion protection (Gao et al., 2007).
Structural and Spectroscopic Analysis
- Structural and spectroscopic investigations, including Density Functional Theory (DFT) studies, on Schiff base derivatives of 1,3-benzodioxol moieties have been conducted to understand their electronic properties and hydrogen bonding interactions (Khalid et al., 2018).
Novel Synthesis Applications
- Novel synthesis methods have been developed for 1,3-benzodioxol derivatives, highlighting their versatility in creating new chemical entities for potential therapeutic or industrial applications (Chauhan et al., 2008).
Catalysis in Organic Synthesis
- 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol related compounds have been used as chiral ligands in the enantioselective synthesis of secondary alcohols, indicating their importance in catalysis and organic synthesis (Asami et al., 2015).
Anticancer and Antibacterial Potential
- Derivatives of 1,3-benzodioxol, similar to 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol, have been synthesized and assessed for their anticancer, antibacterial, and DNA-binding potential, demonstrating their potential application in medicinal chemistry (Gupta et al., 2016).
Safety And Hazards
“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a controlled substance due to its hallucinogenic properties . It is a metabolite of MDMA, which can have harmful effects such as tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .
特性
IUPAC Name |
1-amino-2-(1,3-benzodioxol-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(12,5-11)7-2-3-8-9(4-7)14-6-13-8/h2-4,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBKPUNZVAPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




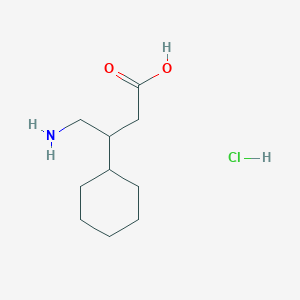
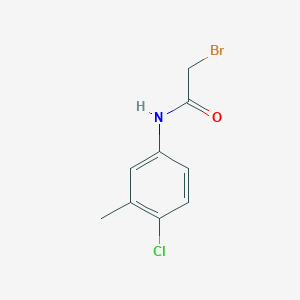
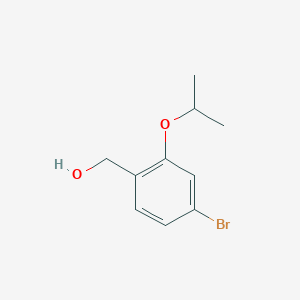

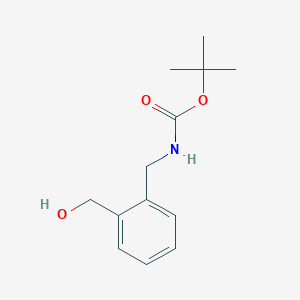

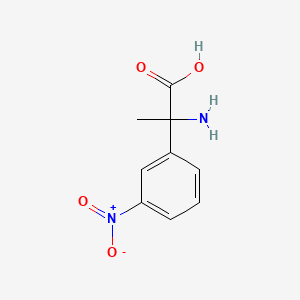
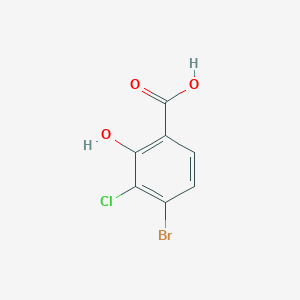
![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)


